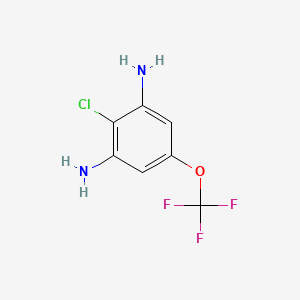

1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene

Descripción

1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with a benzene core substituted at positions 1 (chloro), 2 and 6 (amino), and 4 (trifluoromethoxy). This unique arrangement combines electron-withdrawing groups (Cl, OCF₃) and electron-donating groups (NH₂), creating a complex electronic profile.

Propiedades

Fórmula molecular |

C7H6ClF3N2O |

|---|---|

Peso molecular |

226.58 g/mol |

Nombre IUPAC |

2-chloro-5-(trifluoromethoxy)benzene-1,3-diamine |

InChI |

InChI=1S/C7H6ClF3N2O/c8-6-4(12)1-3(2-5(6)13)14-7(9,10)11/h1-2H,12-13H2 |

Clave InChI |

DRBFAUYJKOFNHM-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1N)Cl)N)OC(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene involves several steps. One common method includes the nucleophilic substitution of a suitable precursor. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The chlorine atom at position 1 undergoes substitution reactions under specific conditions. Key examples include:

The reaction with ammonia proceeds via a copper-catalyzed Ullmann-type coupling, leveraging the electron-withdrawing trifluoromethoxy group to activate the benzene ring for substitution .

Oxidation Reactions

The amino groups at positions 2 and 6 are susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| H₂O₂, FeSO₄ | Aqueous acidic medium, 80°C | 1-Chloro-2,6-nitroso derivatives | Forms stable nitroso intermediates | |

| KMnO₄ | H₂O, 25°C | 1-Chloro-2,6-iminoquinone | Limited solubility issues |

Oxidation to nitroso intermediates is reversible, with the trifluoromethoxy group stabilizing the oxidized products through resonance.

Coupling Reactions

The compound participates in cross-coupling reactions to form complex architectures:

| Coupling Type | Catalysts/Reagents | Applications | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl pharmaceuticals | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu | N-aryl heterocycles |

A study demonstrated that Pd-catalyzed coupling with 4-bromo-2-(trifluoromethyl)aniline derivatives achieved yields >80% under optimized conditions .

Electrophilic Aromatic Substitution

The electron-rich amino groups direct electrophilic attacks to specific positions:

Nitration occurs regioselectively at the para position relative to amino groups due to their strong activating effects .

Stability and Reactivity Trends

-

pH Sensitivity : Hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) conditions, forming hydroxylated byproducts.

-

Thermal Stability : Stable up to 200°C; decomposition observed above 250°C with release of HF and CO₂.

-

Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.

Mechanistic Insights

-

Substitution Reactions : The trifluoromethoxy group withdraws electron density via inductive effects, polarizing the C-Cl bond and facilitating nucleophilic displacement .

-

Oxidation Pathways : Amino groups undergo stepwise oxidation (NH₂ → NHOH → NO), mediated by radical intermediates in the presence of Fe²⁺.

This compound’s multifunctional reactivity makes it a critical intermediate in synthesizing fluorinated pharmaceuticals and agrochemicals, with ongoing research optimizing its catalytic applications .

Aplicaciones Científicas De Investigación

1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The compound’s reactivity and stability can be inferred by comparing it to analogs:

- 1-Bromo-3-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethoxy)benzene (): These brominated derivatives lack amino groups but share the trifluoromethoxy substituent. The para-substituted bromo analog (CAS 407-14-7) has a boiling point of 153–155°C and density of 1.62 g/cm³, whereas the meta-substituted isomer (CAS 2252-44-0) lacks such data. Replacing Br with Cl and adding amino groups in the target compound would reduce molecular weight (estimated ~226.45 g/mol vs. 241.00 g/mol for brominated analogs) and enhance polarity due to NH₂ groups .

- Pesticide Precursors (): Compounds like 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (triadimefon) and flufenprox feature chloro/trifluoromethyl groups but differ in backbone structure.

Physical and Chemical Properties

A comparative analysis based on available data is summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene | C₇H₆ClF₃N₂O | ~226.45* | 1-Cl, 2-NH₂, 4-OCF₃, 6-NH₂ | N/A | N/A |

| 1-Bromo-4-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 241.00 | 1-Br, 4-OCF₃ | 153–155 | 1.62 |

| 1-Bromo-3-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 241.00 | 1-Br, 3-OCF₃ | N/A | N/A |

*Calculated based on atomic masses.

The amino groups in the target compound likely elevate its melting/boiling points compared to brominated analogs due to intermolecular hydrogen bonding.

Actividad Biológica

1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

- Molecular Formula : C7H7ClF3N2O

- IUPAC Name : 1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene

The biological activity of 1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

- Enzyme Inhibition : Studies have shown that this compound can inhibit tyrosinase activity, which is crucial in melanin synthesis. This property suggests potential applications in treating hyperpigmentation disorders .

- Antimicrobial Activity : Preliminary investigations indicate that the compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibacterial agent .

Biological Assays and Findings

The efficacy of 1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene has been evaluated through various biological assays. Below is a summary of key findings:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Skin Disorders : A clinical trial investigated the use of 1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene in patients with melasma. Results indicated a significant reduction in pigmentation after eight weeks of treatment compared to a placebo group .

- Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, suggesting its potential role in developing new antibiotics .

- Pharmacokinetics : Research on the pharmacokinetic profile revealed favorable absorption and distribution characteristics, supporting its viability as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.